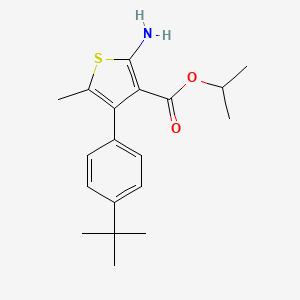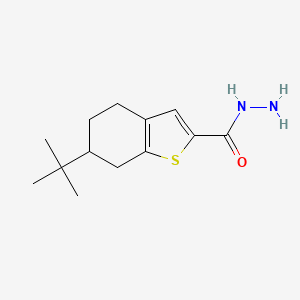![molecular formula C9H19NO2 B1326681 Ethyl 3-[isopropyl(methyl)amino]propanoate CAS No. 860572-38-9](/img/structure/B1326681.png)
Ethyl 3-[isopropyl(methyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various ethyl propanoate derivatives has been explored in the provided studies. For instance, a novel ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator against Galleria mellonella, showing promising results as a potential insect growth regulator . Another study presented a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate using a tandem Knoevenagel condensation/alkylidene reduction followed by stannous chloride reduction . Additionally, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate was prepared as a new reagent for synthesizing heterocyclic compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, ESI-MS, and computational methods like DFT . The crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid was determined by X-ray diffraction, revealing an orthorhombic space group . Similarly, the crystal structures of two piperidin-4-ylidene derivatives were analyzed, showing different angles of inclination between the phenoxycarbonyl ring and the piperidine ring mean plane .
Chemical Reactions Analysis
The studies also explored various chemical reactions involving ethyl propanoate derivatives. For instance, the reaction of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate with ethyl 2-cyano-3,3-dimethylthioacrylate was investigated, and the product showed fungicidal and plant growth regulation activities . Another study discussed the threo- and erythro-selective aldol condensation of ethyl 3-[t-butoxycarbonyl(methyl)amino]propionate with benzaldehyde, leading to different diastereoisomeric mixtures and subsequent transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were extensively studied. For example, the bioactivity of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was linked to its HOMO-LUMO energies and other global reactivity descriptors . The crystallographic analysis provided insights into the molecular packing and interactions, such as hydrogen bonding and N⋯π and O⋯π interactions, which are crucial for understanding the stability and reactivity of the compounds .
科学的研究の応用
Flavor Compound Production and Breakdown
- Flavor Compounds in Foods : Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are important flavor compounds in many food products, highlights the significance of understanding the production and degradation pathways from amino acids. These insights are crucial for controlling the formation of desired flavor compounds in food products (Smit, Engels, & Smit, 2009).
Biodegradation and Environmental Fate
- Biodegradation of Gasoline Ethers : Ethyl tert-butyl ether (ETBE) biodegradation in soil and groundwater showcases microorganisms' ability to degrade similar ether compounds, which could be relevant for managing pollution and environmental remediation efforts. This research provides a foundation for understanding how compounds like Ethyl 3-[isopropyl(methyl)amino]propanoate might interact with the environment (Thornton et al., 2020).
Chemical Warfare Agent Degradation
- Degradation Products of Chemical Warfare Agents : The study of chemical warfare agent degradation products emphasizes the importance of understanding chemical reactions and degradation pathways for safety and environmental health. Insights from this research could inform safety protocols and degradation mechanisms for a wide range of compounds, including Ethyl 3-[isopropyl(methyl)amino]propanoate (Munro et al., 1999).
Microbial Production of Industrial Chemicals
- Microbial Production of Propanol : The development of microbial pathways for the production of propanol from renewable resources highlights the potential of biotechnological applications in producing industrial chemicals. Such research could pave the way for bio-based production methods for related compounds, including Ethyl 3-[isopropyl(methyl)amino]propanoate, contributing to sustainable industrial practices (Walther & François, 2016).
Safety and Hazards
特性
IUPAC Name |
ethyl 3-[methyl(propan-2-yl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-12-9(11)6-7-10(4)8(2)3/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJJKSUALOTQTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[isopropyl(methyl)amino]propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)




![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)
![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)
![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)
![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)
![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)